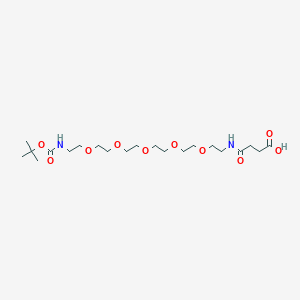

Carboxy-Amido-PEG5-N-Boc

Description

Carboxy-Amido-PEG5-N-Boc is a heterobifunctional polyethylene glycol (PEG) linker featuring a tert-butoxycarbonyl (Boc)-protected amine group and a carboxylic acid terminated via an amide bond. This compound is widely used in bioconjugation, drug delivery, and proteomics due to its dual functionality. The Boc group provides temporary amine protection during synthetic processes, while the carboxylic acid enables conjugation with amines or other nucleophiles. With a PEG5 spacer (5 ethylene glycol units), it balances hydrophilicity and molecular size, making it suitable for applications requiring controlled spacing and solubility .

Properties

Molecular Formula |

C21H40N2O10 |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

4-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C21H40N2O10/c1-21(2,3)33-20(27)23-7-9-29-11-13-31-15-17-32-16-14-30-12-10-28-8-6-22-18(24)4-5-19(25)26/h4-17H2,1-3H3,(H,22,24)(H,23,27)(H,25,26) |

InChI Key |

DFPMQWOUMYSGNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route typically involves the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of Carboxy-Amido-PEG5-N-Boc involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process ensures high purity and yield of the final product, which is essential for its use in research and development .

Chemical Reactions Analysis

Types of Reactions

Carboxy-Amido-PEG5-N-Boc undergoes several types of chemical reactions, including:

Substitution Reactions: The terminal carboxylic acid can react with primary amine groups to form stable amide bonds.

Deprotection Reactions: The Boc group can be removed under mild acidic conditions to yield the free amine.

Common Reagents and Conditions

Activators: EDC, HATU

Deprotection Agents: Mild acids such as trifluoroacetic acid (TFA).

Major Products Formed

Amide Bonds: Formed through the reaction of the carboxylic acid with primary amines.

Free Amines: Formed through the deprotection of the Boc group.

Scientific Research Applications

Carboxy-Amido-PEG5-N-Boc has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

Biology: Facilitates the attachment of biomolecules to surfaces or other molecules, enhancing their solubility and stability.

Medicine: Employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

Industry: Utilized in the production of advanced materials and coatings

Mechanism of Action

The mechanism of action of Carboxy-Amido-PEG5-N-Boc involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by activators such as EDC or HATU. The Boc group protects the amino group during synthesis and can be removed under mild acidic conditions to yield the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

The structural and functional diversity within the Boc-protected PEG linker family allows researchers to tailor compounds for specific applications. Below is a detailed comparison of Carboxy-Amido-PEG5-N-Boc with its analogues, focusing on PEG length, terminal groups, molecular properties, and applications.

Structural and Molecular Properties

Key Observations:

- PEG Length : Increasing PEG length (e.g., PEG5 → PEG8) enhances hydrophilicity and flexibility but raises molecular weight, which may affect permeability and conjugation efficiency .

- Terminal Groups :

- NHS ester: Reacts with primary amines for stable amide bond formation (e.g., protein labeling) .

- Carboxylic acid: Enables carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) .

- Propargyl: Facilitates click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .

- Alcohol: Less reactive; often used as an intermediate for further functionalization .

Commercial Availability

- t-Boc-N-amido-PEG5-NHS ester is available with a 1–2 week lead time and ≥95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.